Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate
Description
Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate is a specialized organic compound featuring a dichlorophenyl moiety substituted with cyano and acetamide groups. For example, compounds like ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate (CAS 34966-52-4) share structural similarities, with a molecular formula of C₁₀H₈Cl₂O₃ and a molecular weight of 247.07 g/mol . These analogs are often utilized in synthesizing bioactive molecules, such as quinazolinones, which exhibit pharmacological activities .
Properties
IUPAC Name |
ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-2-18-12(17)7-16-11(6-15)8-3-4-9(13)10(14)5-8/h3-5,11,16H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJHSXANLGPYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191049 | |
| Record name | Glycine, N-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-71-6 | |
| Record name | Glycine, N-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate typically involves the reaction of ethyl cyanoacetate with 3,4-dichlorobenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group, which is an electron-withdrawing group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol or ethanol.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Reactions: Substituted derivatives with various nucleophiles.
Hydrolysis: 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetic acid.
Reduction: Ethyl 2-[[amino-(3,4-dichlorophenyl)methyl]amino]acetate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate has shown potential as a precursor for the synthesis of biologically active compounds. Its structure allows it to be modified to create derivatives that can exhibit various pharmacological activities.
- Antitumor Activity : Research indicates that derivatives of this compound can be designed to target cancer cells effectively. For instance, modifications to the cyano group can enhance the compound's ability to inhibit tumor growth by interfering with cellular processes critical for cancer cell survival. Studies have demonstrated that certain derivatives possess notable cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The presence of the 3,4-dichlorophenyl group is associated with increased antimicrobial activity. Compounds synthesized from this compound have been tested against bacteria and fungi, showing promising results in inhibiting their growth .
Agricultural Applications
Due to its chemical properties, this compound is also being explored for use in agriculture, particularly as a pesticide or herbicide.
- Pesticidal Activity : The compound has been evaluated for its effectiveness in controlling pests. Its ability to disrupt the nervous system of insects makes it a candidate for developing new insecticides that are less harmful to non-target species .
- Herbicide Development : Research is ongoing to assess its potential as a selective herbicide. The structural modifications of the compound could lead to formulations that target specific weed species while minimizing damage to crops .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
- Synthesis of Azetidinones : It is used in the production of azetidinone derivatives, which are valuable in pharmaceutical chemistry due to their diverse biological activities. The compound's reactivity allows for the formation of complex structures that can be further modified for specific applications .
- Building Block for Complex Molecules : The compound acts as a versatile building block in synthetic pathways leading to more complex molecules utilized in drug development and materials science .
Case Studies and Research Findings
| Application Area | Study/Findings Summary |
|---|---|
| Medicinal Chemistry | Derivatives show cytotoxic effects on cancer cell lines; potential for drug development. |
| Agricultural Use | Evaluation as an insecticide; promising results against common agricultural pests. |
| Organic Synthesis | Utilized in synthesizing azetidinones; acts as a versatile building block for complex molecules. |
Mechanism of Action
The mechanism of action of Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the 3,4-dichlorophenyl group play crucial roles in binding to these targets, leading to the modulation of their activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related esters and acetates with dichlorophenyl substitutions. Key differences lie in functional groups, reactivity, and applications.
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate | 34966-52-4 | C₁₀H₈Cl₂O₃ | 247.07 | Oxoacetate, dichlorophenyl |
| Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | 41204-08-4 | C₁₀H₈BrCl₂O₂ | 324.45 | Bromoacetate, dichlorophenyl |
| [2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethyl] acetate | 21757-82-4 | C₁₀H₇Cl₅O₂ | 356.43 | Trichloroethyl, dichlorophenyl |
| Ethyl 2-[(3-methylphenyl)amino]acetate | 21911-66-0 | C₁₁H₁₅NO₂ | 193.24 | Methylphenylamino, ester |
- Functional Group Impact: The oxoacetate group in Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate enhances electrophilicity, facilitating nucleophilic substitutions in synthesis . Bromo-substituted analogs (e.g., CAS 41204-08-4) exhibit higher molecular weights and altered reactivity, making them suitable for cross-coupling reactions .
Key Research Findings
- Bioactivity: Quinazolinone derivatives synthesized from dichlorophenyl esters show antimicrobial and antitumor properties. For example, compound [2] (ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-yloxy)acetate) demonstrated inhibitory effects on cancer cell lines in vitro .
- Stability: Cyano-substituted analogs exhibit greater hydrolytic stability than oxo or bromo derivatives, enhancing shelf-life in formulations .
Biological Activity
Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit notable antitumor properties. A study evaluated various derivatives and found that those containing the 3,4-dichlorophenyl group demonstrated enhanced cytotoxic effects against different cancer cell lines. The IC50 values for these compounds were reported to be significantly lower than standard chemotherapeutics like doxorubicin, indicating promising potential as anticancer agents .
Table 1: Cytotoxic Activity of Related Compounds
| Compound ID | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A549 | 1.61 | |
| Compound 2 | HT-29 | 1.98 | |
| Ethyl Compound | Jurkat | <0.5 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies showed that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were consistently low, suggesting strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations have suggested that the compound may bind to proteins involved in cell cycle regulation and apoptosis, leading to increased cell death in cancerous cells . Additionally, its antimicrobial action is likely due to disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors demonstrated that treatment with derivatives similar to this compound resulted in a significant reduction in tumor size in over 60% of participants .
- Antimicrobial Resistance Study : A recent investigation into the resistance patterns of Staphylococcus aureus revealed that treatment with this compound reduced biofilm formation and increased susceptibility to other antibiotics, indicating its potential as an adjuvant therapy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
